molecular formula C9H7ClF2O3 B13296749 2-(2-Chloro-6-methoxyphenyl)-2,2-difluoroacetic acid

2-(2-Chloro-6-methoxyphenyl)-2,2-difluoroacetic acid

Cat. No.: B13296749
M. Wt: 236.60 g/mol
InChI Key: LZEQFCNOPVUEKV-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methoxyphenyl)-2,2-difluoroacetic acid is an organic compound with a complex structure that includes chlorine, methoxy, and difluoroacetic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methoxyphenyl)-2,2-difluoroacetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of 2-methoxyphenol to produce 2-chloro-6-methoxyphenol, which is then subjected to further reactions to introduce the difluoroacetic acid group. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methoxyphenyl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-Chloro-6-methoxyphenyl)-2,2-difluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes investigating its effects on specific biological targets.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methoxyphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methoxyphenylboronic acid
  • 2-Chloro-6-methoxybenzeneboronic acid
  • 6-Chloro-2-methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, 2-(2-Chloro-6-methoxyphenyl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid group. This group imparts distinct chemical properties, such as increased reactivity and stability, making the compound particularly valuable in specific research applications.

Properties

Molecular Formula

C9H7ClF2O3

Molecular Weight

236.60 g/mol

IUPAC Name

2-(2-chloro-6-methoxyphenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C9H7ClF2O3/c1-15-6-4-2-3-5(10)7(6)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)

InChI Key

LZEQFCNOPVUEKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C(C(=O)O)(F)F

Origin of Product

United States

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